

Application Notes and Protocols: *tert*-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

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Compound of Interest

Compound Name: *tert*-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

Cat. No.: B028881

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For Researchers, Scientists, and Drug Development Professionals

Introduction

***tert*-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate** (CAS 125988-01-4) is a pivotal chiral building block in the field of pharmaceutical synthesis.[1][2] Its primary significance lies in its role as a key intermediate in the asymmetric synthesis of widely prescribed HMG-CoA reductase inhibitors, a class of drugs commonly known as statins.[3] Notably, it is an essential precursor for the synthesis of Atorvastatin, a leading medication for the management of hypercholesterolemia.[1][4] The stereochemical integrity of this molecule is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API).[1] These application notes provide an overview of its properties, synthesis, and handling for research and development purposes.

Physicochemical Properties

A summary of the key physicochemical properties of ***tert*-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate** is presented in the table below. This data is essential for reaction planning, characterization, and quality control.

Property	Value	Reference
CAS Number	125988-01-4	[4]
Molecular Formula	C ₁₁ H ₁₇ NO ₄	[4]
Molecular Weight	227.26 g/mol	[4][5]
Appearance	White to Off-White Solid or Liquid	[6]
Purity	Typically ≥95% - 97%	[4][7]
Storage	2-8°C, Sealed in a dry place	

Spectroscopic Data

While specific spectra are proprietary and typically provided by the supplier with the certificate of analysis, the following spectroscopic techniques are standard for the characterization of **tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate**:

- ¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure and the presence of key functional groups.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared Spectroscopy (IR): To identify characteristic functional group vibrations (e.g., C=O, O-H, C≡N).
- High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.[8]

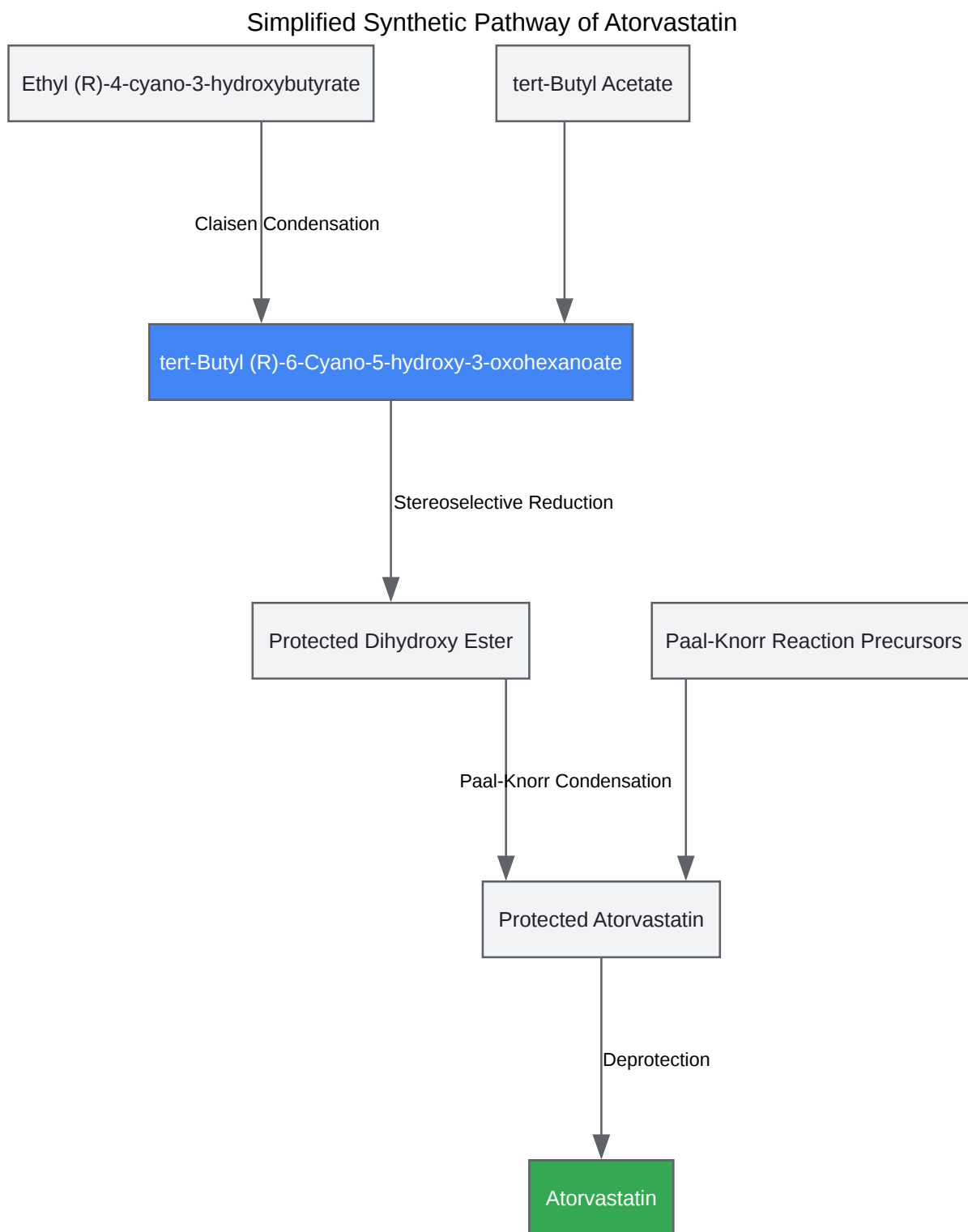
A comprehensive data package including these analyses is generally available from commercial suppliers upon request.[8]

Application in Statin Synthesis

The primary application of **tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate** is as a chiral precursor for the side chain of statin drugs, most notably Atorvastatin. The synthesis of

Atorvastatin is a convergent process where the chiral side chain, derived from this building block, is coupled with the pyrrole core. The (R)-configuration of the hydroxyl group in the hexanoate derivative is critical for the biological activity of the final drug molecule.

The following diagram illustrates the role of **tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate** in the broader synthetic pathway of Atorvastatin.



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Caption: Role of the chiral building block in Atorvastatin synthesis.

Experimental Protocols

The following are illustrative protocols for the synthesis of **tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate**, based on methodologies described in the patent literature. These should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis via Lithium Diisopropylamide (LDA)

This protocol is based on the Claisen condensation of a protected cyanohydrin with the lithium enolate of tert-butyl acetate.

Materials:

- Ethyl (R)-4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate
- Diisopropylamine
- n-Butyl lithium in hexane
- tert-Butyl acetate
- Tetrahydrofuran (THF), anhydrous
- Hydrochloric acid (1N)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Nitrogen or Argon gas for inert atmosphere

Procedure:

- Under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyl lithium in hexane to a solution of diisopropylamine in anhydrous THF at -5 to -10 °C.

Stir for 30 minutes.

- Cool the LDA solution to approximately -45 °C and add tert-butyl acetate. Stir the resulting mixture at -20 to -30 °C for 1 hour.
- Cool the reaction mixture to -75 °C and add a solution of ethyl (R)-4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate in THF.
- Stir the reaction mixture at -70 to -75 °C for 2 hours.
- Quench the reaction by adding 1N hydrochloric acid.
- Allow the mixture to warm to room temperature and perform a liquid-liquid extraction with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by silica gel column chromatography to obtain tert-Butyl (R)-6-Cyano-5-(tert-butyldiphenylsilyloxy)-3-oxohexanoate.
- Deprotection of the silyl ether can be achieved using standard methods (e.g., TBAF in THF) to yield the final product.

Protocol 2: Synthesis using 1,8-Diazabicycloundec-7-ene (DBU)

This method provides a less cryogenic and potentially safer alternative to the use of strong organolithium bases.^[9]

Materials:

- tert-Butyl acetate
- 1,8-Diazabicycloundec-7-ene (DBU)
- (R)-4-cyano-3-hydroxy ethyl butyrate

- 2-Methyltetrahydrofuran
- Water
- Nitrogen gas for inert atmosphere

Procedure:

- Under a nitrogen atmosphere, prepare "Solution A" by dissolving tert-butyl acetate and DBU in 2-methyltetrahydrofuran.
- Prepare "Solution B" by dissolving (R)-4-cyano-3-hydroxy ethyl butyrate in 2-methyltetrahydrofuran.[9]
- Simultaneously add Solution A and Solution B dropwise to a reaction vessel containing a small amount of 2-methyltetrahydrofuran, maintaining the reaction temperature between 20-30 °C.[9]
- After the addition is complete, continue stirring for 1-5 hours.[9]
- Add water to the reaction mixture and allow the layers to separate.[9]
- Separate the organic layer and concentrate it under reduced pressure to obtain the crude product. The solvent and DBU can be recovered.[9]
- Further purification can be performed by column chromatography if necessary.

Data Presentation

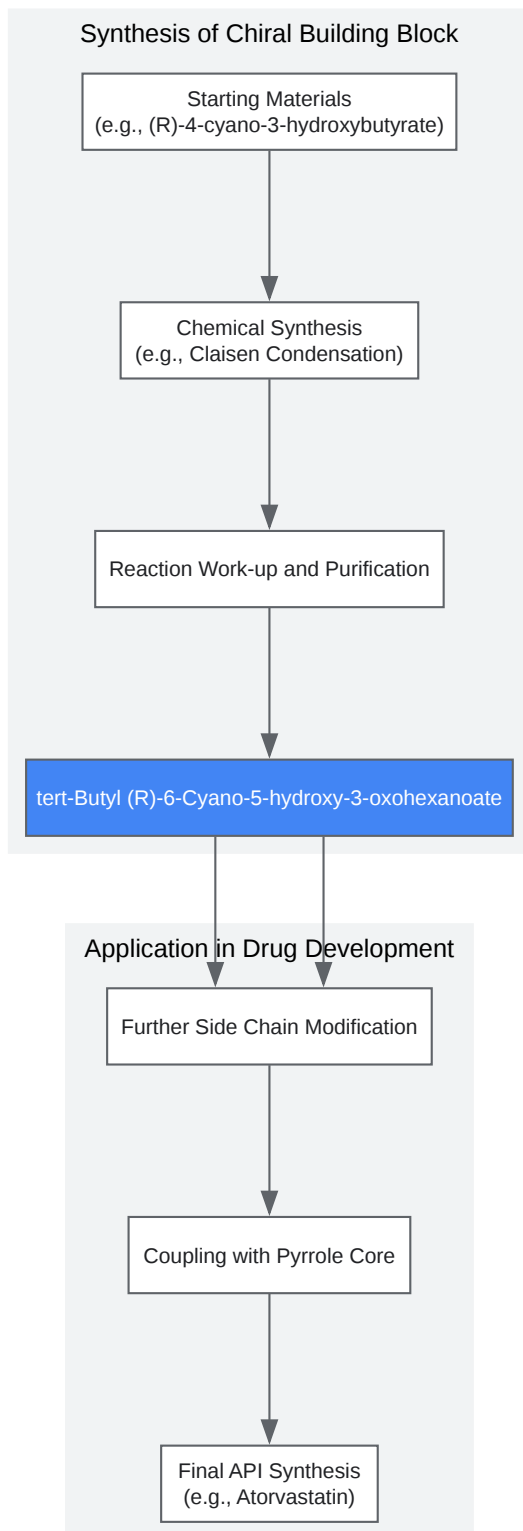
The following table summarizes representative quantitative data from synthetic procedures.

Parameter	Protocol 1 (LDA-based)	Protocol 2 (DBU-based)
Key Base	Lithium Diisopropylamide	1,8-Diazabicycloundec-7-ene
Reaction Temperature	-75 °C to -20 °C	20-30 °C
Reported Yield	Varies (often proprietary)	Not explicitly stated in abstract
Purity	High, dependent on purification	Good, with potential for reagent recovery

Logical Workflow for Synthesis and Application

The following diagram outlines the logical workflow from starting materials to the final application of the chiral building block.

Workflow for Synthesis and Application

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